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Compound of Interest

2-Chloro-N-methyl-N-
Compound Name:
phenylacetamide

Cat. No.: B1329478

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
2-Chloro-N-methyl-N-phenylacetamide. Below, you will find available spectral data, detailed
experimental protocols for acquiring such data, and a workflow diagram for spectral analysis.

Summary of Spectral Data

While a complete experimental dataset for 2-Chloro-N-methyl-N-phenylacetamide is not
readily available in publicly accessible databases, this section summarizes the known
information and provides expected ranges for key spectral features based on the molecular
structure.

Mass Spectrometry (MS)

The most definitive publicly available data is from Gas Chromatography-Mass Spectrometry
(GC-MS).

Property Value

Mass Spectrum GC-MS; Top peaks (m/z): 183, 106, 134[1]

Note: The peak at m/z 183 likely corresponds to the molecular ion [M]*.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental *H and 3C NMR data for 2-Chloro-N-methyl-N-phenylacetamide are
not available in the searched databases. However, based on the structure, the following

characteristic signals can be predicted.

Expected *H NMR Data

Expected Chemical Shift

Protons Expected Multiplicity
(5, ppm)

Phenyl (CeHs) 7.0-75 Multiplet

Methylene (-CHzClI) ~4.0 Singlet

N-Methyl (-NCHs3) ~3.3 Singlet

Expected 3C NMR Data

Carbon Atom Expected Chemical Shift (d, ppm)
Carbonyl (C=0) 165 - 175

Phenyl (CesHs) 120 - 145

Methylene (-CHzClI) 40 - 50

N-Methyl (-NCHs3) 35-45

Infrared (IR) Spectroscopy

A quantitative list of experimental IR absorption peaks for 2-Chloro-N-methyl-N-
phenylacetamide is not available in the searched public databases. A vapor phase IR
spectrum is noted to exist.[1] Based on the functional groups present, the following

characteristic absorption bands are expected.

Expected IR Absorption Bands
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Functional Group Expected Wavenumber (cm—?)
C=0 (Amide) Stretch 1630 - 1680

C-N Stretch 1250 - 1350

C-CI Stretch 600 - 800

Aromatic C=C Bending 1450 - 1600

Aromatic C-H Bending (out of plane) 690 - 900

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified 2-Chloro-N-methyl-N-phenylacetamide
in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds).

¢ Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution to provide a reference peak at O ppm.

o Data Acquisition: Transfer the solution to an NMR tube. Acquire the *H and 3C NMR spectra
using a spectrometer, such as a Bruker WM-300.[1] Standard acquisition parameters are
used, although they may be optimized for concentration and desired resolution.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):
o Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr).
o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Sample Preparation (Thin Film Method):

o Dissolve a small amount of the sample in a volatile solvent.
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o Deposit the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.

o Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FT-IR
spectrometer and record the spectrum. A background spectrum of the empty spectrometer
should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: For a volatile compound like 2-Chloro-N-methyl-N-phenylacetamide,
Gas Chromatography (GC) is a suitable method for sample introduction, which separates the
compound from any impurities before it enters the mass spectrometer.

« lonization: In the mass spectrometer, the sample is ionized, typically using Electron
lonization (EI). This process involves bombarding the sample with a high-energy electron
beam, causing the molecule to lose an electron and form a molecular ion [M]*.

o Fragmentation: The high energy of electron ionization often causes the molecular ion to
fragment into smaller, charged species.

o Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer.

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound and the logical relationships between the different spectral techniques.
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Caption: Workflow for Spectroscopic Analysis and Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of 2-Chloro-N-methyl-N-
phenylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329478#spectral-data-for-2-chloro-n-methyl-n-
phenylacetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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